N-[3-(benzotriazol-1-yl)propyl]pyrimidin-2-amine
Description
N-[3-(benzotriazol-1-yl)propyl]pyrimidin-2-amine is a complex organic compound that features a benzotriazole moiety linked to a pyrimidine ring via a propyl chain
Properties
IUPAC Name |
N-[3-(benzotriazol-1-yl)propyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6/c1-2-6-12-11(5-1)17-18-19(12)10-4-9-16-13-14-7-3-8-15-13/h1-3,5-8H,4,9-10H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMAGVLVIHLMJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCCNC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzotriazol-1-yl)propyl]pyrimidin-2-amine typically involves the following steps:
Formation of Benzotriazole Derivative: The benzotriazole moiety can be synthesized by reacting o-phenylenediamine with sodium nitrite and acetic acid.
Linking Propyl Chain: The benzotriazole derivative is then reacted with a propyl halide under basic conditions to form the propyl-linked benzotriazole.
Coupling with Pyrimidine: The propyl-linked benzotriazole is coupled with a pyrimidine derivative using a suitable coupling agent such as HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
Formation of Trifluoroacetate Salt: The final step involves the formation of the trifluoroacetate salt by reacting the compound with trifluoroacetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the same steps mentioned above, with optimization for yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzotriazol-1-yl)propyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The benzotriazole moiety can be oxidized to form benzotriazole N-oxide.
Reduction: Reduction reactions can convert the benzotriazole moiety to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzotriazole N-oxide.
Reduction: Benzotriazole amine.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
N-[3-(benzotriazol-1-yl)propyl]pyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The exact mechanism of action of N-[3-(benzotriazol-1-yl)propyl]pyrimidin-2-amine is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzotriazole and pyrimidine moieties. These interactions can modulate biological pathways and exert various effects.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A simpler compound with similar structural features but lacking the pyrimidine moiety.
1-(Chloromethyl)-1H-benzotriazole: A benzotriazole derivative with a chloromethyl group instead of a propyl chain.
2-(1H-Benzotriazol-1-yl)acetonitrile: Another benzotriazole derivative with an acetonitrile group.
Uniqueness
N-[3-(benzotriazol-1-yl)propyl]pyrimidin-2-amine is unique due to its combination of benzotriazole and pyrimidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
